molecular formula C7H5BrClNO2 B8624864 5-Bromo-4-chloro-2-hydroxybenzamide

5-Bromo-4-chloro-2-hydroxybenzamide

Cat. No.: B8624864
M. Wt: 250.48 g/mol
InChI Key: XRKGOTZZPICZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-hydroxybenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. It belongs to the class of salicylanilides (2-hydroxy-N-phenylbenzamides), which are recognized for their potent biological activities . Current research focuses on salicylanilide derivatives as promising candidates for new antibacterial agents with novel mechanisms of action, especially against multi-drug resistant bacteria . These compounds have demonstrated a remarkable, rapid, concentration-dependent bactericidal effect against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for salicylanilides is multifaceted and may include the inhibition of essential bacterial enzymes such as sortase A and D-alanine-D-alanine ligase, both of which play critical roles in bacterial cell wall biosynthesis . This complex mechanism helps explain their potent efficacy and positions them as a valuable scaffold for combating antibiotic resistance. Researchers can utilize this compound as a key intermediate or pharmacophore for designing and synthesizing new derivatives to further investigate structure-activity relationships and optimize antibacterial potency. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-4-chloro-2-hydroxybenzamide

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2,11H,(H2,10,12)

InChI Key

XRKGOTZZPICZBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinctions are summarized below:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors
5-Bromo-4-chloro-2-hydroxybenzamide (Target) Br (5), Cl (4), OH (2) Amide, Hydroxyl 250.48 2 donors, 3 acceptors
5-Bromo-2-chloro-4-hydroxybenzaldehyde Br (5), Cl (2), OH (4) Aldehyde, Hydroxyl 235.46 1 donor, 2 acceptors
Methyl 5-Amino-2-bromo-4-chlorobenzoate Br (2), Cl (4), NH₂ (5) Ester, Amino 263.51 2 donors (NH₂), 3 acceptors
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2) Aldehyde, Hydroxyl 233.91 1 donor, 2 acceptors

Key Observations :

  • Substituent Positions : Halogen placement significantly impacts electronic and steric properties. For example, the target’s Cl at position 4 vs. 5-Bromo-2-chloro-4-hydroxybenzaldehyde’s Cl at position 2 alters resonance effects and steric hindrance .
  • Functional Groups : The amide group in the target compound enhances hydrogen-bonding capacity and stability compared to aldehydes or esters in analogs. This increases its suitability for drug design, where bioavailability and metabolic stability are critical .
  • Halogen Effects : Bromine’s larger atomic radius (vs. Cl or F) increases lipophilicity (XLogP: ~2.3 for the target), influencing membrane permeability and binding affinity in biological targets .

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s hydroxyl and amide groups provide 2 donors and 3 acceptors, enabling stronger intermolecular interactions than analogs like 5-Bromo-2-chloro-4-hydroxybenzaldehyde (1 donor, 2 acceptors). This enhances crystallinity, as observed in SHELX-refined structures .
  • Solubility : The amide group improves aqueous solubility compared to ester or aldehyde analogs, though halogenation reduces polarity.
  • Thermal Stability : Amides generally exhibit higher melting points than esters or aldehydes due to stronger hydrogen-bonding networks.

Q & A

Q. Critical Considerations :

  • Inert Atmosphere : Prevents oxidation of sensitive intermediates .
  • Solvent System : THF/MeOH/H₂O mixtures enhance solubility and reaction homogeneity .
  • Purification : Column chromatography or recrystallization ensures product purity.

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Key Parameters
MethylationCH₃I, K₂CO₃, THF/MeOH, 80°C75–85Excess CH₃I, 12 hr reflux
HydrolysisLiOH, THF/MeOH/H₂O, RT90–95pH control (≥10)
HalogenationBr₂ (1.1 eq), N₂, DCM60–70Slow addition, temp <5°C

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how can researchers address discrepancies in purity assessments?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon assignments for Br/Cl substituents .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: Acetonitrile/H₂O (70:30) + 0.1% TFA .
  • Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ at m/z 278.3 (calc. 278.4) .

Q. Addressing Discrepancies :

  • Cross-validate NMR and HPLC data to distinguish impurities (e.g., residual solvents vs. byproducts).
  • Use elemental analysis for halogen content verification .

Q. Table 2: Analytical Data Comparison

MethodKey Peaks/Retention TimePurity ThresholdLimitations
¹H NMRδ 10.2 (OH), δ 7.8 (Ar-H)QualitativeInsensitive to trace impurities
HPLCtᴿ = 6.2 min≥98%Requires optimized mobile phase
ESI-MSm/z 278.3Confirm molecular weightDoes not quantify purity

Advanced: How can researchers resolve contradictory data regarding the antibacterial efficacy of this compound in different bacterial models?

Answer:
Contradictions may arise from:

  • Biofilm vs. Planktonic Models : Biofilm-embedded bacteria show reduced susceptibility due to extracellular matrix barriers. Use crystal violet assays to quantify biofilm biomass .
  • Solubility Limitations : Poor aqueous solubility (logP = 2.8) may reduce bioavailability. Test efficacy in DMSO co-solvent systems (≤0.1% v/v) .
  • Control Comparisons : Benchmark against DMSO (negative control) and known inhibitors (e.g., GroEL/ES inhibitors) to normalize activity .

Q. Methodological Adjustments :

  • Dose-Response Curves : Use MIC₅₀ values across ≥8 concentrations to account for variability.
  • Confocal Microscopy : Visualize compound penetration into biofilms using fluorescent analogs .

Advanced: What factorial design approaches are optimal for investigating the influence of reaction parameters on the regioselectivity of bromination in this compound synthesis?

Answer:
A 2³ factorial design can systematically evaluate variables:

Factors :

  • Temperature (25°C vs. 0°C)
  • Solvent (DCM vs. DMF)
  • Catalyst (FeCl₃ vs. none)

Response Variables :

  • Regioselectivity ratio (para:ortho bromination) via ¹H NMR.
  • Yield (%) after purification.

Q. Experimental Workflow :

  • Screening Experiments : Identify significant factors using ANOVA.
  • Optimization : Apply response surface methodology (RSM) for ideal conditions.

Q. Table 3: Factorial Design Matrix

RunTemp (°C)SolventCatalystRegioselectivity (para:ortho)
125DCMFeCl₃4:1
20DMFNone1:3
...............

Key Insight : Lower temperatures (0°C) and FeCl₃ in DCM maximize para-bromination (4:1 ratio) .

Advanced: How should researchers design stability studies to evaluate the hydrolytic degradation of this compound under physiological conditions?

Answer:

  • Buffer Systems : Test pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) at 37°C.
  • Analytical Methods : Monitor degradation via HPLC (track parent compound loss) and LC-MS for byproduct identification .
  • Kinetic Modeling : Use first-order kinetics to calculate half-life (t₁/₂).

Q. Table 4: Stability Data

pHt₁/₂ (hours)Major DegradantsMechanism
2.0485-Bromo-4-chloro-2-hydroxybenzoic acidEster hydrolysis
7.4120None detectedStable

Recommendation : Stabilize formulations with antioxidants (e.g., BHT) for acidic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.